molecular formula C9H12O3 B2662470 2-Isopropyl-4-methylfuran-3-carboxylic acid CAS No. 2219380-39-7

2-Isopropyl-4-methylfuran-3-carboxylic acid

Cat. No. B2662470
M. Wt: 168.192
InChI Key: MAELZIWFXVQDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-4-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-4-methylfuran-3-carboxylic acid consists of a furan ring with a carboxylic acid group and an isopropyl group attached . The presence of the carboxylic acid group contributes to the compound’s reactivity and potential for forming various derivatives .


Chemical Reactions Analysis

Carboxylic acids, such as 2-Isopropyl-4-methylfuran-3-carboxylic acid, can undergo a variety of reactions. They can react with alcohols to form esters, a process called Fischer esterification . They can also be converted into acid chlorides by treatment with thionyl chloride .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Isopropyl-4-methylfuran-3-carboxylic acid, although not directly mentioned in the available literature, is related to various furanic and carboxylic acid derivatives, which are subjects of diverse research interests. For instance, the synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives showcases the interest in manipulating furanic structures for potential applications in drug design and synthesis (Wang et al., 2001). Moreover, the study on regioselectivity of Palladium(II)-induced intramolecular cyclization highlights the synthetic versatility of furan derivatives and their potential in creating complex organic molecules (Hosokawa et al., 1976).

Mechanistic Insights and Molecular Interactions

Steric effects and resonance in isopropylbenzoic acids have been studied to understand how substituents influence molecular behavior, which is crucial for designing molecules with desired properties and reactivities (Fiedler et al., 1999). Such insights are valuable for the development of new compounds, including those related to 2-Isopropyl-4-methylfuran-3-carboxylic acid.

Pharmaceutical Applications

Though not directly linked to 2-Isopropyl-4-methylfuran-3-carboxylic acid, research into the conversion of carboxylic acids into ketones using cyanocuprates (Genna & Posner, 2011) and the design of allosteric modifiers of hemoglobin (Randad et al., 1991) demonstrate the broad relevance of carboxylic acid derivatives in medicinal chemistry.

Analytical and Synthetic Methodologies

The development of methodologies for the esterification of fatty acids (Lillington et al., 1981) and the preparation of substituted furan- and thiophen-2-carbaldehydes (Chadwick et al., 1973) underscore the importance of chemical transformations in the synthesis and analysis of complex organic molecules, including furan derivatives.

properties

IUPAC Name

4-methyl-2-propan-2-ylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5(2)8-7(9(10)11)6(3)4-12-8/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAELZIWFXVQDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(propan-2-yl)furan-3-carboxylic acid

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